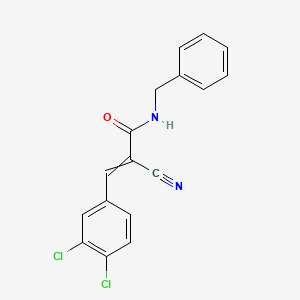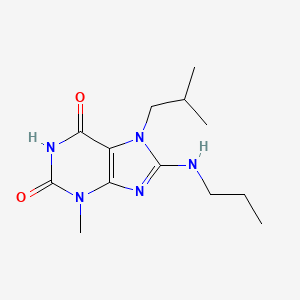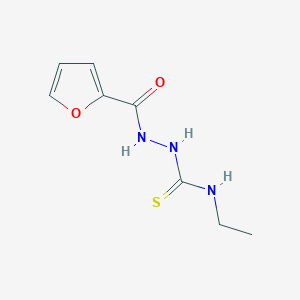
N-benzyl-2-cyano-3-(3,4-dichlorophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-cyano-3-(3,4-dichlorophenyl)prop-2-enamide, also known as DCP-LA, is a synthetic compound that has gained attention in the scientific community for its potential use in treating various neurological disorders. DCP-LA belongs to the class of compounds known as enaminones, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-benzyl-2-cyano-3-(3,4-dichlorophenyl)prop-2-enamide is not fully understood, but it is believed to act as a modulator of various signaling pathways in the brain. This compound has been shown to activate the ERK/MAPK pathway, which plays a key role in neuronal survival and plasticity.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that this compound can enhance synaptic plasticity, improve memory function, and reduce oxidative stress in the brain. This compound has also been found to exhibit anti-inflammatory and anti-apoptotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-2-cyano-3-(3,4-dichlorophenyl)prop-2-enamide in lab experiments is its ability to enhance cognitive function and protect against neuronal damage. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for research on N-benzyl-2-cyano-3-(3,4-dichlorophenyl)prop-2-enamide. One area of interest is exploring its potential use in treating other neurological disorders such as Huntington's disease and traumatic brain injury. Another area of interest is investigating the potential use of this compound in combination with other compounds to enhance its neuroprotective effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
N-benzyl-2-cyano-3-(3,4-dichlorophenyl)prop-2-enamide can be synthesized through a multistep process involving the reaction of benzylamine with ethyl cyanoacetate, followed by the reaction of the resulting compound with 3,4-dichlorobenzaldehyde. The final step involves the reaction of the resulting intermediate with acetic anhydride to yield the desired product.
Applications De Recherche Scientifique
N-benzyl-2-cyano-3-(3,4-dichlorophenyl)prop-2-enamide has been extensively studied for its potential use in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. Studies have shown that this compound has neuroprotective effects and can enhance cognitive function in animal models.
Propriétés
IUPAC Name |
N-benzyl-2-cyano-3-(3,4-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O/c18-15-7-6-13(9-16(15)19)8-14(10-20)17(22)21-11-12-4-2-1-3-5-12/h1-9H,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVSTJSBUHERCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2902528.png)

![(3-(1H-tetrazol-1-yl)phenyl)(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2902533.png)


![4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2902538.png)
![N-(5-chloro-2-methylphenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2902539.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2902540.png)
![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-phenoxypropanamide](/img/structure/B2902541.png)

![6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2902543.png)

![2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2902547.png)
![3-[(2-methoxyphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2902550.png)